1,4-Dichloropiperazine

Descripción

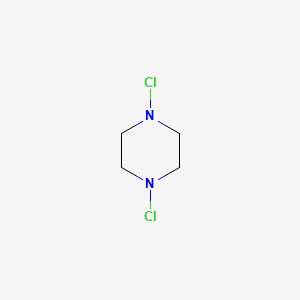

1,4-Dichloropiperazine (DCP) is a piperazine derivative with two chlorine atoms substituted at the 1- and 4-positions of the six-membered ring. Its synthesis is often linked to the degradation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of hypochlorous acid (HOCl), forming a chloroammonium cation intermediate that undergoes oxidative fragmentation to yield DCP and formaldehyde . DCP has garnered interest in medicinal chemistry, particularly as a cytotoxic agent. For example, a 7,8-dichloropiperazine analog (compound 54) demonstrated potent activity against acute myeloid leukemia (AML) cells, with >30-fold selectivity over non-cancerous cell lines .

Propiedades

Número CAS |

6830-31-5 |

|---|---|

Fórmula molecular |

C4H8Cl2N2 |

Peso molecular |

155.02 g/mol |

Nombre IUPAC |

1,4-dichloropiperazine |

InChI |

InChI=1S/C4H8Cl2N2/c5-7-1-2-8(6)4-3-7/h1-4H2 |

Clave InChI |

GFONQKMYYYOAMC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

Aza-Michael addition: This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Industrial Production Methods: Piperazine derivatives, including 1,4-dichloro-piperazine, can be produced industrially through the cyclization of ethylenediamine with dichloroethane or monoethanolamine. These methods are preferred due to their high selectivity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Piperazine, 1,4-dichloro- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions to replace the chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted piperazines.

Oxidation Products: Oxidation can lead to the formation of piperazine N-oxides.

Aplicaciones Científicas De Investigación

Chemistry: Piperazine, 1,4-dichloro- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and as antiparasitic agents .

Industry: In the industrial sector, piperazine derivatives are used in the production of surfactants, resins, and polymers. They also serve as corrosion inhibitors and catalysts in various chemical processes .

Mecanismo De Acción

Piperazine, 1,4-dichloro- exerts its effects primarily through interactions with biological targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.